molecular formula C18H13BrCl3N5O2 B13846517 3-Bromo-1-(3-chloropyridin-2-yl)-N-(3,4-dichloro-2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide

3-Bromo-1-(3-chloropyridin-2-yl)-N-(3,4-dichloro-2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B13846517
M. Wt: 517.6 g/mol
InChI Key: WCXNJIJNLWFWAK-UHFFFAOYSA-N
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Description

3-Bromo-1-(3-chloropyridin-2-yl)-N-(3,4-dichloro-2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazole carboxamides. This compound is characterized by its unique structure, which includes multiple halogen substitutions and a pyrazole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(3-chloropyridin-2-yl)-N-(3,4-dichloro-2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.

    Halogenation: Introduction of bromine and chlorine atoms into the aromatic rings using halogenating agents like bromine or chlorine gas.

    Amidation: Coupling of the pyrazole derivative with the appropriate carboxylic acid or its derivative under conditions such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the pyrazole ring.

    Reduction: Reduction reactions could target the carbonyl group or the halogenated aromatic rings.

    Substitution: Halogen atoms in the compound can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, or other nucleophilic species.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology. Its interactions with biological targets could be explored for potential therapeutic applications.

Medicine

Potential applications in medicine could include the development of new drugs or diagnostic agents. The compound’s structure suggests it might interact with specific enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials, agrochemicals, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(3-chloropyridin-2-yl)-N-(3,4-dichloro-2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-(3-chloropyridin-2-yl)-N-(3,4-dichlorophenyl)-1H-pyrazole-5-carboxamide
  • 3-Bromo-1-(3-chloropyridin-2-yl)-N-(2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide

Uniqueness

The uniqueness of 3-Bromo-1-(3-chloropyridin-2-yl)-N-(3,4-dichloro-2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide lies in its specific combination of halogen substitutions and the presence of a methylcarbamoyl group. These structural features may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H13BrCl3N5O2

Molecular Weight

517.6 g/mol

IUPAC Name

5-bromo-2-(3-chloropyridin-2-yl)-N-[3,4-dichloro-2-methyl-6-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide

InChI

InChI=1S/C18H13BrCl3N5O2/c1-8-14(22)11(21)6-9(17(28)23-2)15(8)25-18(29)12-7-13(19)26-27(12)16-10(20)4-3-5-24-16/h3-7H,1-2H3,(H,23,28)(H,25,29)

InChI Key

WCXNJIJNLWFWAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1Cl)Cl)C(=O)NC)NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br

Origin of Product

United States

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